

High-performance liquid chromatography (HPLC) method for Secalciferol analysis

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Compound of Interest

Compound Name: Secalciferol

Cat. No.: B192353

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An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of **Secalciferol**, a synthetic analog of vitamin D3. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the methodology for accurate and precise determination of **Secalciferol** in various samples. The method is particularly relevant for quality control in pharmaceutical formulations and for pharmacokinetic studies.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of **Secalciferol** between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of **Secalciferol** is determined by comparing the peak area of the analyte in the sample to that of a standard solution.

Instrumentation and Materials

2.1 Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.
- Data acquisition and processing software (e.g., Empower, ChemStation).

2.2 Chemicals and Reagents

- **Secalciferol** reference standard (Purity > 95%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (Milli-Q or equivalent)
- All other chemicals and reagents should be of analytical grade.

2.3 Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

Parameter	Condition
Column	Waters X-Bridge C18 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase	Methanol: Acetonitrile (80:20 v/v)[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	100 µL[1]
Column Temp.	30°C[1]
Detection	UV at 265 nm[2]
Run Time	15 minutes[1]

Experimental Protocols

3.1 Preparation of Standard Solutions

- Standard Stock Solution (250 µg/mL): Accurately weigh about 25 mg of **Secalciferol** reference standard into a 100 mL amber volumetric flask. Dissolve in and dilute to volume with Methanol.[2]
- Working Standard Solution (25 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL amber volumetric flask and dilute to volume with the mobile phase.

- Calibration Curve Solutions: Prepare a series of calibration standards by further diluting the Working Standard Solution with the mobile phase to achieve concentrations in the range of 0.05 µg/mL to 0.5 µg/mL.[2]

3.2 Preparation of Sample Solutions (from Tablets)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specified amount of **Secalciferol** into a suitable volumetric flask.
- Add a sufficient amount of diluent (Methanol:Water, 90:10 v/v) and sonicate for 15 minutes to ensure complete dissolution of **Secalciferol**.[2]
- Dilute to volume with the diluent and mix well.
- Centrifuge a portion of the solution at 3000 rpm for 10 minutes.[1]
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.3 Sample Preparation from Biological Matrices (Serum/Plasma)

For the analysis of **Secalciferol** in biological fluids, a sample clean-up procedure is necessary to remove interfering substances.

- Protein Precipitation: To 500 µL of serum or plasma in a microcentrifuge tube, add 1.0 mL of cold acetonitrile.[3][4]
- Vortex the mixture for 1 minute to precipitate the proteins.
- Centrifuge at 10,000 g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.^{[5][6]} The key validation parameters are summarized in the table below.

Validation Parameter	Result
Linearity (Range)	0.058 - 0.466 µg/mL ^[2]
Correlation Coefficient (r ²)	> 0.999 ^[5]
Accuracy (% Recovery)	98.20% - 101.28% ^[1]
Precision (%RSD)	< 2% ^[6]
Limit of Detection (LOD)	0.0001 µg/mL ^[6]
Limit of Quantification (LOQ)	0.0005 µg/mL ^[6]

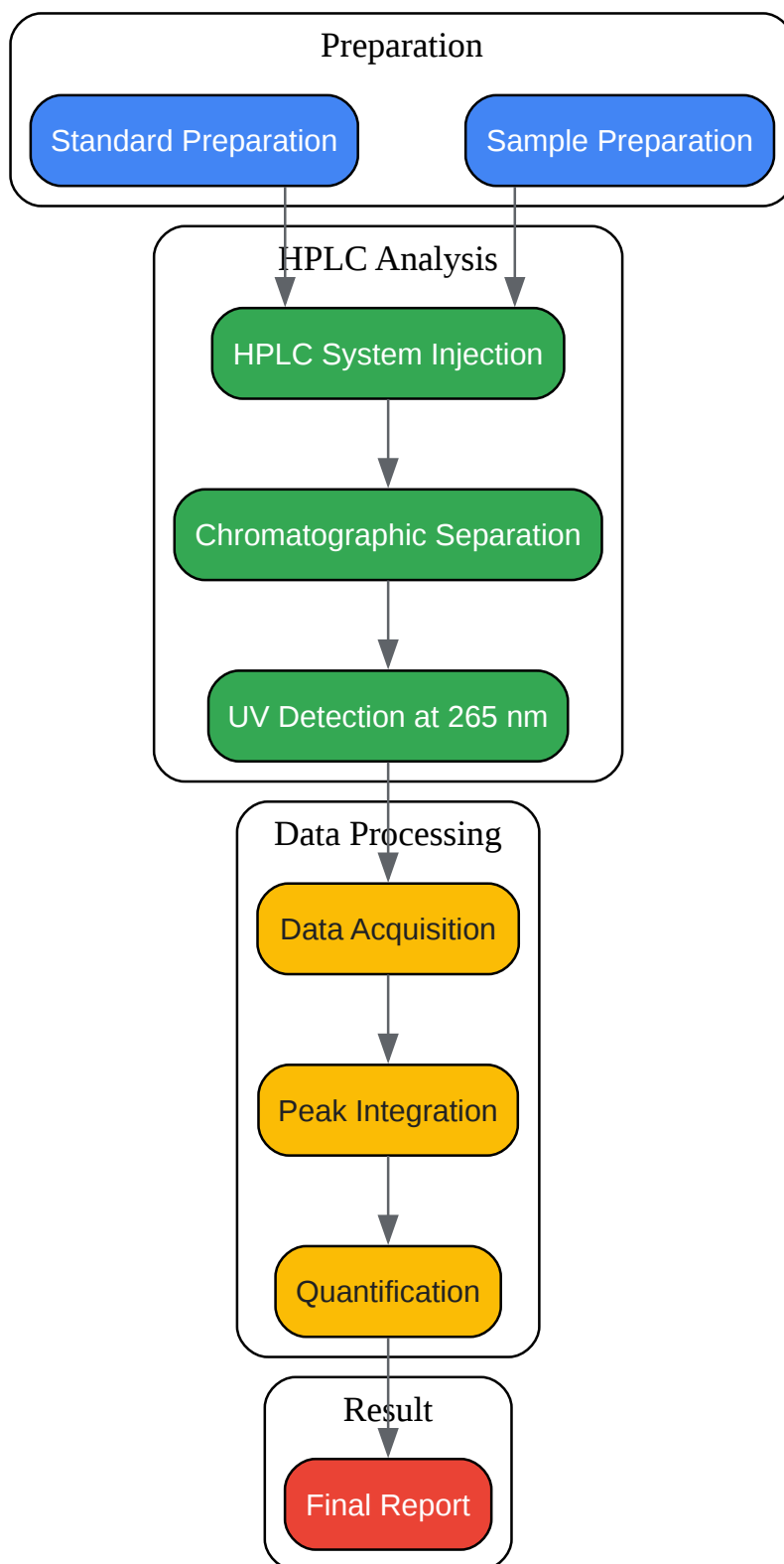
System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. The acceptance criteria are as follows:

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
%RSD of Peak Areas	≤ 2.0% (from six replicate injections of the standard)

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis of **Secalciferol**.



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Caption: Workflow for **Secalciferol** Analysis by HPLC.

This detailed application note provides a robust and reliable HPLC method for the analysis of **Secalciferol**. Adherence to this protocol will enable researchers and scientists to obtain accurate and precise quantitative data for this important vitamin D analog.

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